Lipophilicity (logP) Comparison: Tert-Butyl vs. Methyl Ester
Tert-butyl cyclobutylacetate exhibits a higher calculated lipophilicity compared to its methyl ester analog, which can influence membrane permeability and pharmacokinetic profiles. The tert-butyl ester's XLogP3 value of 2.5 is approximately 0.8 log units higher than that of methyl 2-cyclobutylacetate (XLogP3 = 1.7) [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Methyl 2-cyclobutylacetate: XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = +0.8 |
| Conditions | Computed XLogP3 values from PubChem using standardized algorithm (version 3.0). |
Why This Matters
This quantifiable increase in lipophilicity is crucial for optimizing the absorption and distribution of drug candidates; selecting the tert-butyl ester directly impacts logD and is not interchangeable with a methyl ester in a SAR campaign.
- [1] yybyy.com. tert-butyl 2-cyclobutylacetate. Chemical Properties. CAS: 79033-94-6. View Source
- [2] PubChem. Methyl 2-cyclobutylacetate. Compound Summary. CID 12512039. View Source
